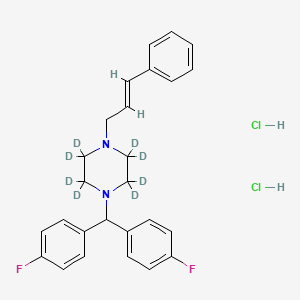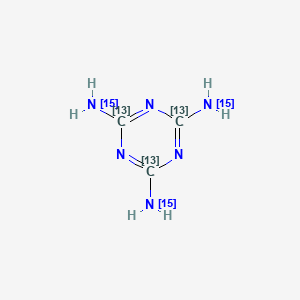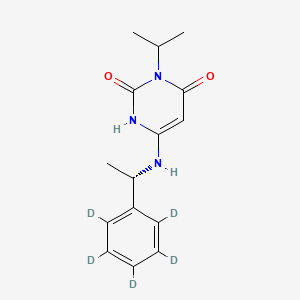
Hsd17B13-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-16 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). This compound has shown potential in reducing the progression of steatosis to non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-16 involves several steps, including the use of specific reagents and conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process includes mixing these reagents in specific proportions and clarifying the solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+ (nicotinamide adenine dinucleotide) and other oxidoreductases. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions involving this compound include intermediates that interact with the active site residues of HSD17B13, leading to the inhibition of its enzymatic activity .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-16 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of hydroxysteroid dehydrogenases. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD and NASH. In the industry, it may be used in the development of new drugs targeting liver diseases .
Wirkmechanismus
Hsd17B13-IN-16 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 by this compound leads to a reduction in the biosynthesis of platelet activating factor (PAF), which in turn decreases fibrinogen synthesis and leukocyte adhesion. This mechanism helps in reducing liver inflammation and the progression of liver diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Hsd17B13-IN-16 include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231 and other small molecule inhibitors targeting HSD17B13 .
Uniqueness: this compound is unique due to its specific targeting of HSD17B13 and its potential therapeutic effects in reducing the progression of NAFLD to NASH and hepatocellular carcinoma. Its ability to inhibit the biosynthesis of PAF and reduce liver inflammation sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H17ClN2O4S |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
InChI-Schlüssel |
AUWHJPLXZCPIPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


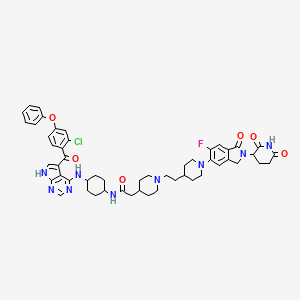
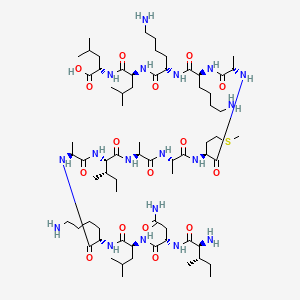
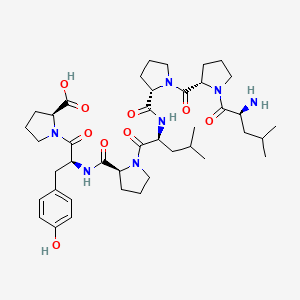
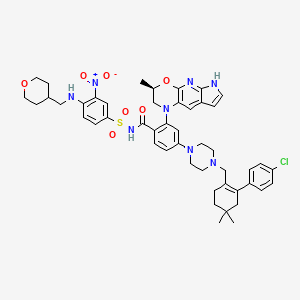
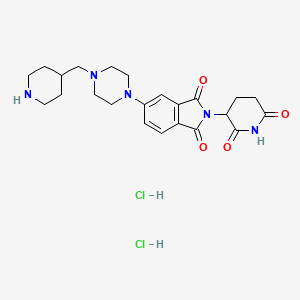
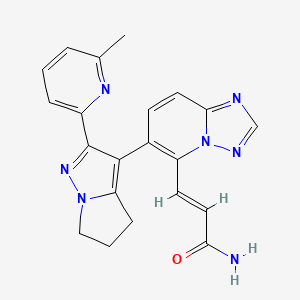


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
